![molecular formula C15H17F6N3S B6347252 N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) CAS No. 860994-58-7](/img/structure/B6347252.png)

N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

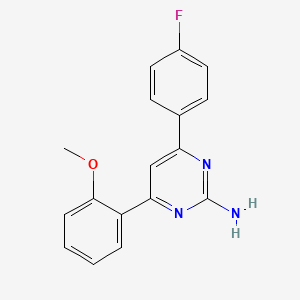

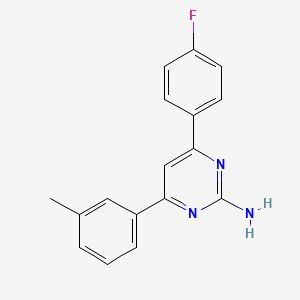

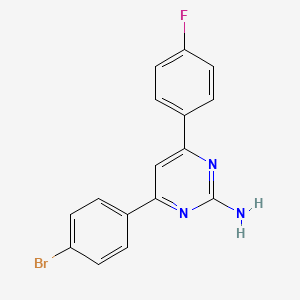

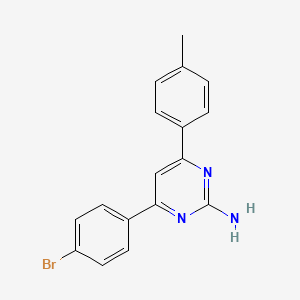

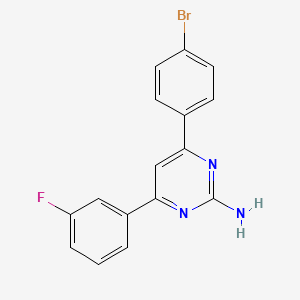

N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) is a useful research compound. Its molecular formula is C15H17F6N3S and its molecular weight is 385.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) is 385.10473770 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organocatalysis

Activation of Substrates and Stabilization of Negative Charges: Schreiner’s thiourea serves as a privileged motif for catalyst development. Its key feature lies in its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) during chemical reactions. This property arises from explicit double hydrogen bonding, which allows the compound to participate effectively in transition states .

Asymmetric Synthesis

Enantioselective Homoallylic Amines: Schreiner’s thiourea has found applications in asymmetric synthesis. Specifically, it can catalyze the enantioselective allylation of acylhydrazones using allylindium reagents. This reaction leads to the formation of homoallylic amines with high enantioselectivity .

Povarov Reaction

Synthesis of Tetrahydroquinolines: Another intriguing application involves the asymmetric Povarov reaction. Schreiner’s thiourea can catalyze the formation of tetrahydroquinolines, a class of compounds with diverse biological and pharmacological activities. The reaction proceeds with excellent stereoselectivity, making it valuable for synthetic chemists .

H-Bond Organocatalysts

Ubiquitous Use of the 3,5-Bis(trifluoromethyl)phenyl Motif: The 3,5-bis(trifluoromethyl)phenyl motif within Schreiner’s thiourea is widely employed in H-bond organocatalysts. Researchers have harnessed this motif to design and optimize various catalysts for diverse transformations in organic chemistry .

Mécanisme D'action

Target of Action

The primary target of N-[(1R,2R)-2-Aminocyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea is substrates in organic chemistry . This compound, developed by Schreiner’s group and often referred to as Schreiner’s thiourea, is used extensively as an organocatalyst .

Mode of Action

Schreiner’s thiourea activates substrates and stabilizes partially developing negative charges (e.g., oxyanions) in the transition states . This is achieved through explicit double hydrogen bonding . The compound’s ability to activate substrates and stabilize charges is a key feature of its mode of action .

Biochemical Pathways

The compound plays a significant role in promoting organic transformations . It is used ubiquitously in H-bond catalysts, contributing to the development of various biochemical pathways .

Pharmacokinetics

It has a molecular weight of 385.4 .

Result of Action

The result of the compound’s action is the promotion of organic transformations . By activating substrates and stabilizing developing charges, it facilitates various reactions in organic chemistry .

Action Environment

It’s worth noting that the compound’s melting point is 71-73°c , suggesting that it remains stable under a wide range of temperatures.

Propriétés

IUPAC Name |

1-[(1R,2R)-2-aminocyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZECTQVYSKGNEA-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,2R)-2-aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.